REACTION_SMILES
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[CH2:39]([CH:40]=[CH2:41])[Br:42].[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]([CH2:6][CH2:7][C:8]4([CH3:9])[CH:10]([O:11][C:12]([CH3:13])=[O:14])[CH:15]([N+:18]5([CH2:23][CH:24]=[CH2:25])[CH2:19][CH2:20][CH2:21][CH2:22]5)[CH2:16][CH:17]34)[C:26]1([CH3:27])[CH2:28][CH:29]([N:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[CH:30]([OH:31])[CH2:32]2.[Cl:43][CH2:44][Cl:45]>>[Br-:42].[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]([CH2:6][CH2:7][C:8]4([CH3:9])[CH:10]([O:11][C:12]([CH3:13])=[O:14])[CH:15]([N+:18]5([CH2:23][CH:24]=[CH2:25])[CH2:19][CH2:20][CH2:21][CH2:22]5)[CH2:16][CH:17]34)[C:26]1([CH3:27])[CH2:28][CH:29]([N:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[CH:30]([OH:31])[CH2:32]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC[N+]1(C2CC3C4CCC5CC(O)C(N6CCOCC6)CC5(C)C4CCC3(C)C2OC(C)=O)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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[Br-]
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Name
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Type
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product
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Smiles
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C=CC[N+]1(C2CC3C4CCC5CC(O)C(N6CCOCC6)CC5(C)C4CCC3(C)C2OC(C)=O)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:39]([CH:40]=[CH2:41])[Br:42].[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]([CH2:6][CH2:7][C:8]4([CH3:9])[CH:10]([O:11][C:12]([CH3:13])=[O:14])[CH:15]([N+:18]5([CH2:23][CH:24]=[CH2:25])[CH2:19][CH2:20][CH2:21][CH2:22]5)[CH2:16][CH:17]34)[C:26]1([CH3:27])[CH2:28][CH:29]([N:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[CH:30]([OH:31])[CH2:32]2.[Cl:43][CH2:44][Cl:45]>>[Br-:42].[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]([CH2:6][CH2:7][C:8]4([CH3:9])[CH:10]([O:11][C:12]([CH3:13])=[O:14])[CH:15]([N+:18]5([CH2:23][CH:24]=[CH2:25])[CH2:19][CH2:20][CH2:21][CH2:22]5)[CH2:16][CH:17]34)[C:26]1([CH3:27])[CH2:28][CH:29]([N:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[CH:30]([OH:31])[CH2:32]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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C=CC[N+]1(C2CC3C4CCC5CC(O)C(N6CCOCC6)CC5(C)C4CCC3(C)C2OC(C)=O)CCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Type
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product
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Smiles
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[Br-]
|
Name
|
|
Type
|
product
|
Smiles
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C=CC[N+]1(C2CC3C4CCC5CC(O)C(N6CCOCC6)CC5(C)C4CCC3(C)C2OC(C)=O)CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |